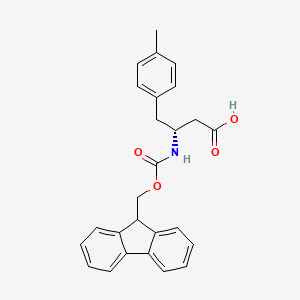

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

描述

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid is a chiral, non-natural amino acid derivative functionalized with a 9H-fluorenylmethoxycarbonyl (Fmoc) protecting group and a para-methylphenyl (p-tolyl) substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with other protecting groups and its stability under basic conditions. The p-tolyl group contributes to increased lipophilicity, which can influence peptide solubility, membrane permeability, and receptor interactions .

The compound’s molecular formula is inferred to be C₂₅H₂₃NO₄, with a molecular weight of approximately 409.46 g/mol, based on similar derivatives .

属性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTDVZCEZPHDPY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269398-86-9 | |

| Record name | (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methylphenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. The process involves a homologation reaction that converts the α-amino acid to a β-amino acid in two steps with high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Arndt-Eistert protocol. This method is favored for its efficiency and high yield, making it suitable for industrial synthesis of β-amino acids .

化学反应分析

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the free amine for subsequent reactions. Typical deprotection involves:

-

Reagent : 20% piperidine in DMF

-

Conditions : Room temperature (18–25°C) for 20–30 minutes

This reaction preserves the stereochemical integrity at the chiral center while enabling downstream functionalization.

Peptide Coupling Reactions

The compound participates in carbodiimide-mediated couplings for peptide bond formation:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Coupling reagent | HOBt/DIC | 88–92% | |

| Solvent | DMF or DCM | – | |

| Temperature | 0°C → RT | – | |

| Stereoretention | >98% (R-configuration) | – |

The carboxylic acid group activates efficiently with 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC), minimizing racemization .

Esterification and Amidation

The carboxylic acid undergoes nucleophilic substitutions to form esters or amides:

Esterification

-

Reagents : Thionyl chloride (SOCl₂) followed by alcohol

-

Conditions : Reflux in anhydrous THF (4–6 hrs)

Amidation

Catalytic Asymmetric Modifications

The compound serves as a substrate in stereocontrolled reactions. A patent (EP 4249470 A1) demonstrates analogous systems achieving:

| Catalyst | Solvent | Base | Yield | ee | Source |

|---|---|---|---|---|---|

| RuTMS28 (TMS-substituted) | CH₂Cl₂ | K₂CO₃ | 93% | 95% | |

| RuCF329 (CF₃-substituted) | CH₂Cl₂ | K₂CO₃ | 89% | 89% |

These conditions highlight the potential for enantioselective modifications using chiral ruthenium catalysts .

Cyclization Reactions

Intramolecular cyclization forms β-lactam derivatives under specific conditions:

-

Reagent : Phosgene equivalents (e.g., triphosgene)

-

Conditions : 0°C in anhydrous THF with Et₃N

Stability and Side Reactions

Key stability considerations include:

-

Acid sensitivity : Fmoc group hydrolyzes under strong acidic conditions (e.g., TFA >50%)

-

Thermal degradation : Decomposition observed >150°C (TGA data)

-

Radical reactions : Susceptible to oxidative side reactions with peroxides

This compound’s reactivity profile makes it indispensable for synthesizing stereochemically complex peptides and bioactive molecules. Experimental protocols require strict control of moisture, temperature, and stoichiometry to optimize yields and purity .

科学研究应用

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 437.4 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the synthesis of peptides. The presence of the p-tolyl group enhances its biological activity by influencing the compound's interaction with biological targets.

Medicinal Chemistry

1.1 Drug Development

Fmoc-R-3-amino-4-(p-tolyl)butanoic acid serves as a key intermediate in the synthesis of biologically active compounds. Its structural features allow it to be utilized in the development of drugs targeting specific receptors or enzymes. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biological pathways, including those related to cancer and neurodegenerative diseases .

1.2 Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a method that enables the efficient assembly of peptides with high purity and yield. The ability to protect amino groups while allowing for selective coupling reactions makes this compound invaluable in creating peptide libraries for screening biological activity .

Case Studies and Research Findings

Several studies have highlighted the utility of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid in research settings:

Therapeutic Potential

The therapeutic implications of this compound are promising, particularly in developing targeted therapies:

3.1 Antimicrobial Properties

Research has indicated that compounds derived from this structure exhibit antimicrobial activities against various pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .

3.2 Neuropharmacological Applications

Given its structural similarities to known neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems, particularly dopamine and norepinephrine transporters. This could lead to new treatments for mood disorders and attention-deficit hyperactivity disorder (ADHD) .

作用机制

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for its use in peptide synthesis and other applications .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected unnatural amino acids with diverse aryl substituents. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Key Findings

Substituent Effects on Lipophilicity :

- The p-tolyl group increases lipophilicity (logP ~3.5), making it suitable for membrane-associated peptides .

- Fluorinated analogs (e.g., 3-trifluoromethylphenyl) exhibit lower logP (~2.8) due to polar fluorine atoms but show improved metabolic stability .

Synthetic Utility :

- Iodophenyl derivatives (e.g., 4-iodophenyl) are intermediates for Suzuki-Miyaura cross-coupling reactions, enabling modular peptide functionalization .

- Piperidin-1-yl analogs require hydrochloride salt formation (e.g., compound 7 in ) to stabilize the tertiary amine during synthesis .

Thermal and Chemical Stability :

- tert-Butylphenyl variants demonstrate superior thermal stability (decomposition >200°C) compared to p-tolyl analogs (~180°C) due to steric protection .

- All Fmoc-protected compounds are sensitive to strong acids/bases (e.g., piperidine for Fmoc deprotection) .

Toxicity and Handling: Limited toxicity data are available for most analogs, but acute toxicity (Category 4) is reported for structurally similar compounds, necessitating PPE (gloves, goggles) during handling .

生物活性

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid, also known as Fmoc-L-Tyr(Bu)-OH, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C26H25NO4, with a molecular weight of 415.49 g/mol. The compound features a fluorenyl group, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorenes, including this compound, exhibit significant antimicrobial properties. For instance, compounds containing the fluorenyl moiety have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating low inhibitory concentrations comparable to standard antibiotics like streptomycin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies using LX-2 cells indicated that certain derivatives could significantly reduce the expression of pro-inflammatory cytokines such as IL-6. This suggests a mechanism involving the inhibition of the IKKβ-NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

The biological activity of this compound can be attributed to its structural components. The fluorenyl group enhances cell permeability and facilitates interaction with biological targets, while the amino acid side chains contribute to binding affinity and specificity towards various enzymes and receptors.

Study 1: Antimicrobial Efficacy

In a comparative study on fluorenone derivatives, this compound was tested against multiple pathogens. The results demonstrated that modifications in the aryl substituents significantly influenced antibacterial activity, highlighting the importance of structural optimization in drug design .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound in hepatic fibrosis models. The findings revealed that treatment with specific derivatives led to a dose-dependent decrease in fibrosis markers such as COL1A1 and α-SMA, suggesting potential therapeutic applications in liver diseases .

Data Tables

常见问题

Q. What is the role of the Fmoc group in the synthesis of (R)-3-...butanoic acid?

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protective groups (e.g., tert-butyl esters) intact. This orthogonal protection strategy is critical for sequential coupling in peptide elongation .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify stereochemistry and substituent placement, particularly the (R)-configuration at the chiral center. High-resolution mass spectrometry (HRMS) confirms molecular weight, while reverse-phase HPLC monitors purity (>95%). For crystalline derivatives, X-ray crystallography resolves absolute configuration .

Q. How does the p-tolyl substituent influence the compound’s physicochemical properties?

The hydrophobic p-tolyl group enhances lipid solubility, improving membrane permeability in cellular assays. Its electron-donating methyl group stabilizes aromatic interactions in enzyme binding pockets, as observed in molecular docking studies with serine proteases .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of (R)-3-...butanoic acid?

Microwave irradiation accelerates reaction kinetics by uniformly heating polar intermediates, reducing coupling times from hours to minutes. For example, Fmoc deprotection under microwave conditions (50°C, 5 min) achieves >90% yield with minimal racemization compared to conventional heating (room temperature, 30 min) .

Q. What strategies resolve contradictory data in biological activity assays (e.g., variable IC₅₀ values)?

- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. enzymatic colorimetry) to rule out interference from the Fmoc group’s UV absorbance.

- Dose-Response Curves : Test a wider concentration range (nM to mM) to identify non-linear effects.

- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) to mitigate aggregation artifacts .

Q. How can structural analogs be designed to enhance target selectivity?

- Electron-Withdrawing Substituents : Introduce nitro or trifluoromethyl groups at the aryl ring’s meta position to modulate electron density and improve binding to charged active sites (e.g., kinase ATP pockets).

- Bioisosteric Replacement : Replace the p-tolyl group with thienyl or indole rings to maintain π-π stacking while reducing metabolic instability .

Q. What factors are critical in optimizing solid-phase synthesis conditions?

- Resin Swelling : Use DCM/DMF (1:1) to maximize resin porosity for efficient reagent diffusion.

- Coupling Efficiency : Employ HATU/Oxyma Pure (1:1 molar ratio) with 2-minute activation to achieve >99% coupling yields.

- Deprotection Kinetics : Limit piperidine exposure to 2 × 1-minute treatments to prevent diketopiperazine formation .

Handling and Stability

Q. What storage conditions prevent degradation during long-term experiments?

Store lyophilized powder at -20°C in airtight, amber vials with desiccant (e.g., silica gel). For solutions in DMSO, aliquot to avoid freeze-thaw cycles and confirm stability via weekly HPLC checks. Degradation products (e.g., free amine from Fmoc cleavage) appear as secondary peaks at 3.2–3.5 min .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in aqueous vs. organic solvents?

- pH-Dependent Solubility : The carboxylic acid group confers poor solubility in water (pH < 3) but improves in PBS (pH 7.4, ~2 mg/mL).

- Co-Solvent Systems : Use 10% DMSO in PBS to enhance solubility without denaturing proteins in bioassays .

Interaction Studies

Q. Which biophysical techniques validate target engagement in enzyme inhibition?

Surface plasmon resonance (SPR) quantifies binding affinity (KD), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For intracellular targets, cellular thermal shift assays (CETSA) confirm target stabilization in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。